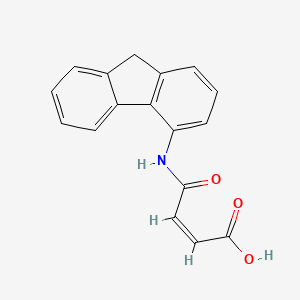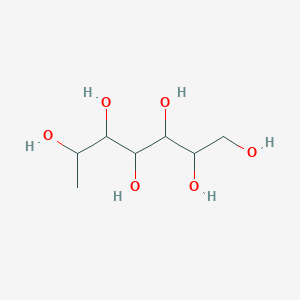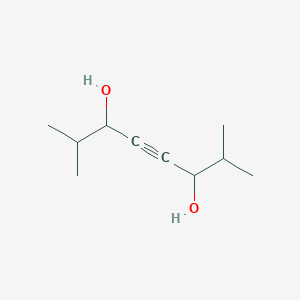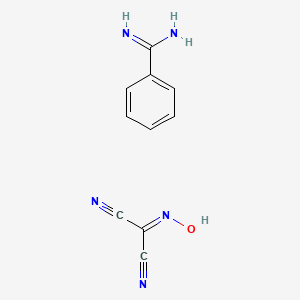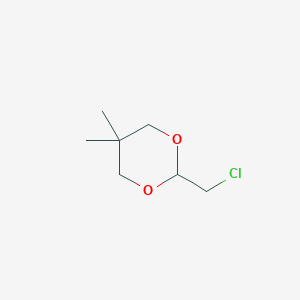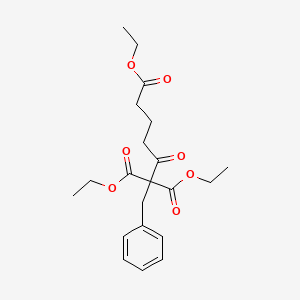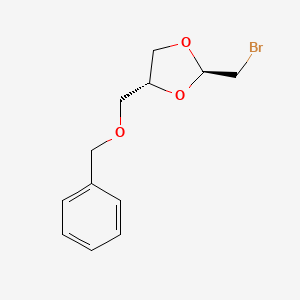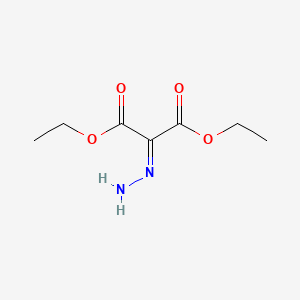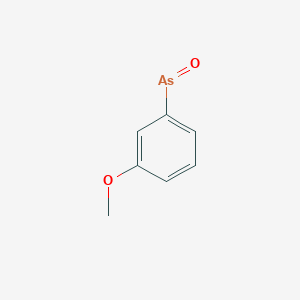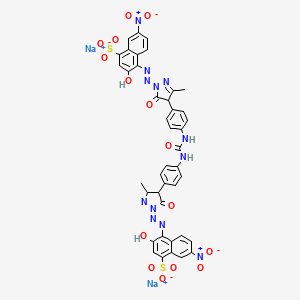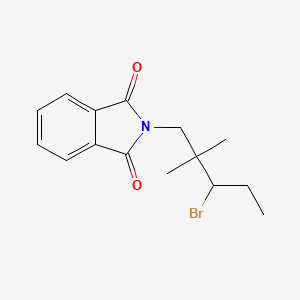
Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate is an organic compound known for its applications in various industrial processes. This compound is a tricarboxylate ester, which means it contains three carboxylate groups attached to a central propane backbone. It is often used as a plasticizer to enhance the flexibility and durability of plastic products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate typically involves the esterification of propane-1,2,3-tricarboxylic acid with 4-methylpentan-2-ol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, where they undergo esterification, and the product is continuously removed and purified .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding alcohols and propane-1,2,3-tricarboxylic acid under acidic or basic conditions.
Oxidation: The compound can be oxidized to form carboxylic acids.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 4-methylpentan-2-ol and propane-1,2,3-tricarboxylic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible and durable plastics.
Biology: Investigated for its potential use in biological systems as a non-toxic plasticizer.
Medicine: Studied for its biocompatibility and potential use in medical devices.
Industry: Widely used in the plastics industry to improve the mechanical properties of plastic products.
Mécanisme D'action
The primary mechanism of action of Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate is through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material. This interaction occurs at the molecular level, where the ester groups of the compound form weak interactions with the polymer chains, allowing them to move more freely .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2-methylpropyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate
- Tris(2-ethylhexyl)propane-1,2,3-tricarboxylate
- Propane-1,2,3-triyl tris(2-methylacrylate)
Uniqueness
Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate is unique due to its specific ester groups, which provide distinct physical and chemical properties. Its use as a plasticizer is particularly notable for enhancing the flexibility and durability of plastics, making it a valuable compound in the plastics industry .
Propriétés
Numéro CAS |
5401-00-3 |
|---|---|
Formule moléculaire |
C24H44O6 |
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C24H44O6/c1-15(2)10-18(7)28-22(25)13-21(24(27)30-20(9)12-17(5)6)14-23(26)29-19(8)11-16(3)4/h15-21H,10-14H2,1-9H3 |
Clé InChI |
XBNWCMUBZMWBGY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)OC(=O)CC(CC(=O)OC(C)CC(C)C)C(=O)OC(C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


